

"physicochemical properties of 3-O-Acetyl-20-Hydroxyecdysone"

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Compound of Interest

Compound Name: 3-O-Acetyl-20-Hydroxyecdysone

Cat. No.: B12424079

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An In-depth Technical Guide on the Physicochemical Properties of 3-O-Acetyl-20-Hydroxyecdysone

This technical guide provides a comprehensive overview of the physicochemical properties of **3-O-Acetyl-20-Hydroxyecdysone**, tailored for researchers, scientists, and professionals in drug development. The document details its chemical characteristics, presents experimental protocols for property determination, and illustrates relevant biological signaling pathways.

Core Physicochemical Properties

3-O-Acetyl-20-Hydroxyecdysone is a naturally occurring ecdysteroid, an acetylated derivative of the more common 20-Hydroxyecdysone.^{[1][2]} It is isolated from the roots of plants such as *Cyanotis arachnoidea*.^{[1][2]} Ecdysteroids are a class of steroid hormones in arthropods, but they are also found in various plants as phytoecdysteroids, where they are thought to act as a defense against insect pests.^[3]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of **3-O-Acetyl-20-Hydroxyecdysone** and its parent compound, 20-Hydroxyecdysone, for comparative purposes.

Table 1: Physicochemical Properties of **3-O-Acetyl-20-Hydroxyecdysone**

Property	Value	Source
CAS Number	22961-68-8	[2][4]
Molecular Formula	C ₂₉ H ₄₆ O ₈	[1][2]
Molecular Weight	522.67 g/mol	[1][2]
Physical Form	Solid	
Predicted Boiling Point	707.3 ± 60.0 °C	[2]
Predicted Density	1.26 ± 0.1 g/cm ³	[2]
Predicted pKa	13.97 ± 0.70	[2]

Table 2: Comparative Physicochemical Properties of 20-Hydroxyecdysone

Property	Value	Source
CAS Number	5289-74-7	[3][5]
Molecular Formula	C ₂₇ H ₄₄ O ₇	[3][5]
Molecular Weight	480.6 g/mol	[5]
Melting Point	237.5 - 239.5 °C	[5]
Solubility in PBS (pH 7.2)	~10 mg/mL	[6]
Solubility in Ethanol	~25 mg/mL	[6]
Solubility in DMSO	~30 mg/mL	[6]
Solubility in DMF	~30 mg/mL	[6]

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of ecdysteroids like **3-O-Acetyl-20-Hydroxyecdysone**.

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for measuring the thermodynamic solubility of poorly soluble compounds.^[7]

- Objective: To determine the saturation concentration of the compound in a specific solvent at equilibrium.
- Procedure:
 - Add an excess amount of the solid compound to a flask containing the solvent of interest (e.g., water, buffer, ethanol).
 - Seal the flask to prevent solvent evaporation.
 - Agitate the mixture at a constant temperature (e.g., 37 °C) and speed (e.g., 200 rpm) using an orbital shaker for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).^[8]
 - After agitation, allow the suspension to settle.
 - Withdraw an aliquot of the supernatant and separate the undissolved solid by centrifugation and/or filtration (e.g., using a 0.45 µm filter).
 - Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.^{[7][9]}

In Vitro Dissolution Study

This protocol is used to assess the dissolution rate of a compound under conditions that simulate the gastrointestinal tract.^[9]

- Objective: To measure the rate and extent of dissolution in simulated gastric and intestinal fluids.

- Apparatus: A standard dissolution apparatus, such as the USP Apparatus 2 (paddle method), is used.^[9]
- Media Preparation:
 - Simulated Gastric Fluid (SGF): pH 1.2, prepared according to pharmacopeial standards.^[9]
 - Simulated Intestinal Fluid (SIF): pH 6.8, prepared according to pharmacopeial standards.^[9]
- Procedure:
 - Maintain the dissolution medium (SGF or SIF) at a constant temperature of 37 ± 0.5 °C in the dissolution vessel.^[9]
 - Place a precisely weighed amount of the test compound into the vessel.
 - Begin paddle rotation at a specified speed (e.g., 50 or 75 rpm).
 - At predetermined time intervals, withdraw samples of the dissolution medium.
 - Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.
 - Filter the samples and analyze for the concentration of the dissolved compound using HPLC.

Spectroscopic Analysis (NMR and Mass Spectrometry)

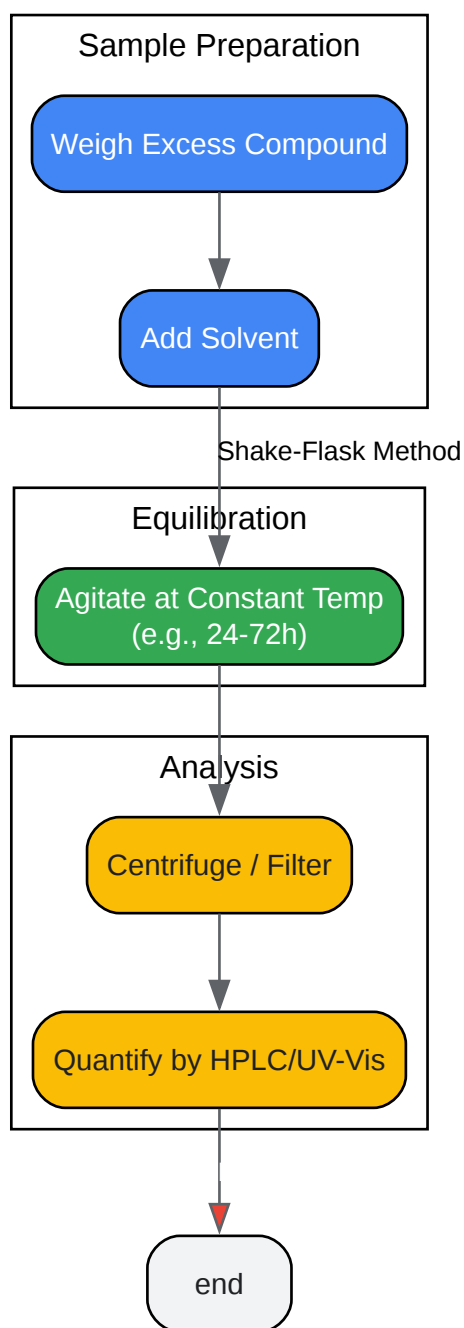
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural elucidation and purity confirmation.

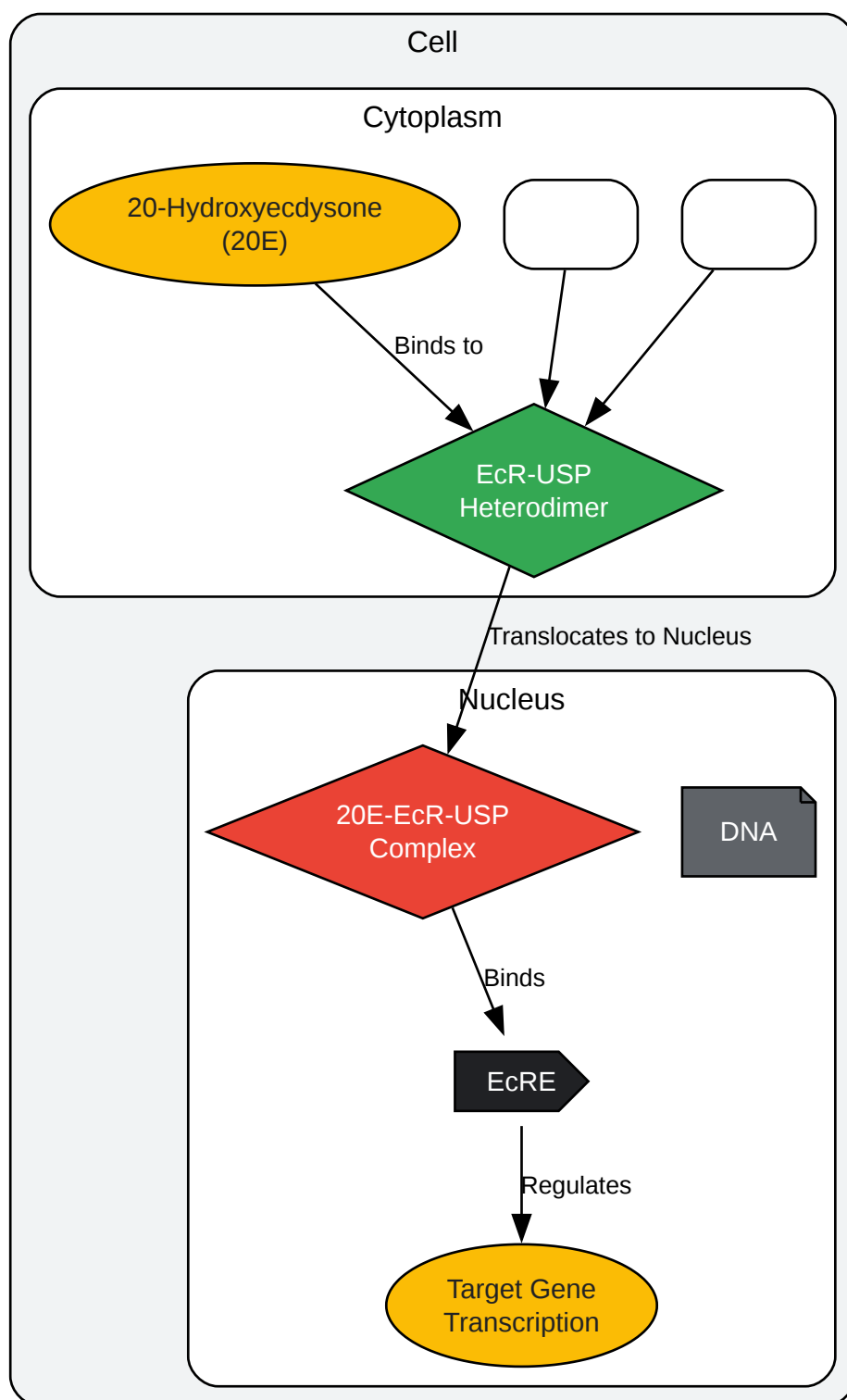
- ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure. Complete proton and carbon signal assignments for ecdysteroids are typically achieved using 2D-NMR techniques like COSY, HSQC, and HMBC.^{[10][11]} Samples are dissolved in deuterated solvents such as CD₃OD, D₂O, or C₅D₅N.^[10]

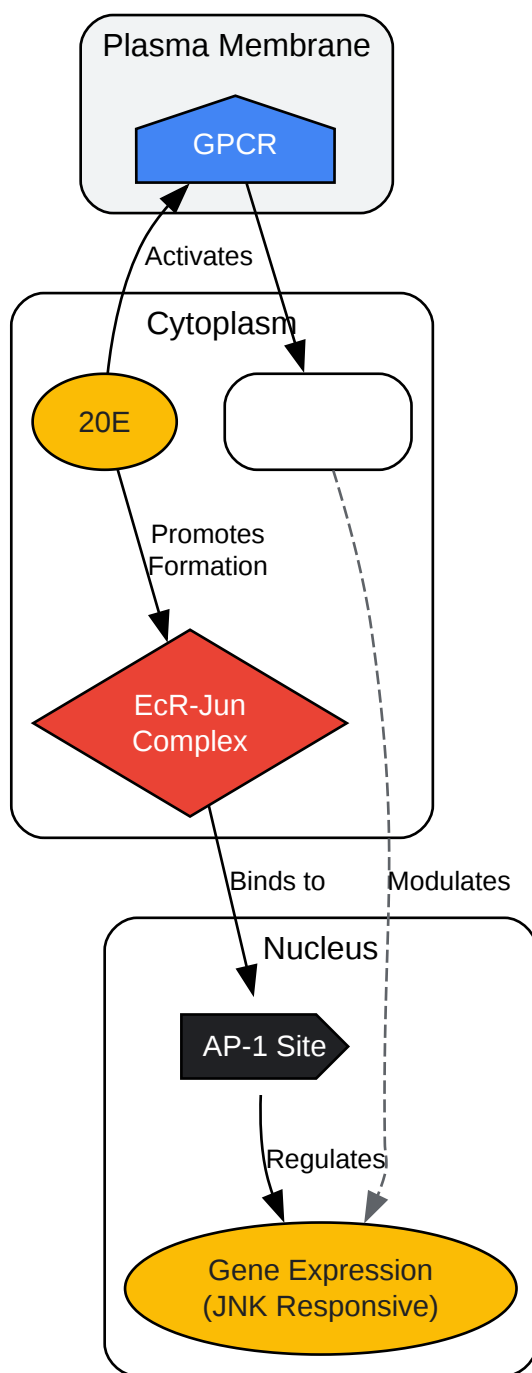
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Used for the sensitive detection and quantification of the compound and its metabolites in biological matrices.[12][13]
Tandem mass spectrometry (MS/MS) provides high specificity by monitoring specific precursor-to-product ion transitions.[13]

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the key signaling pathways associated with the parent compound, 20-Hydroxyecdysone.







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